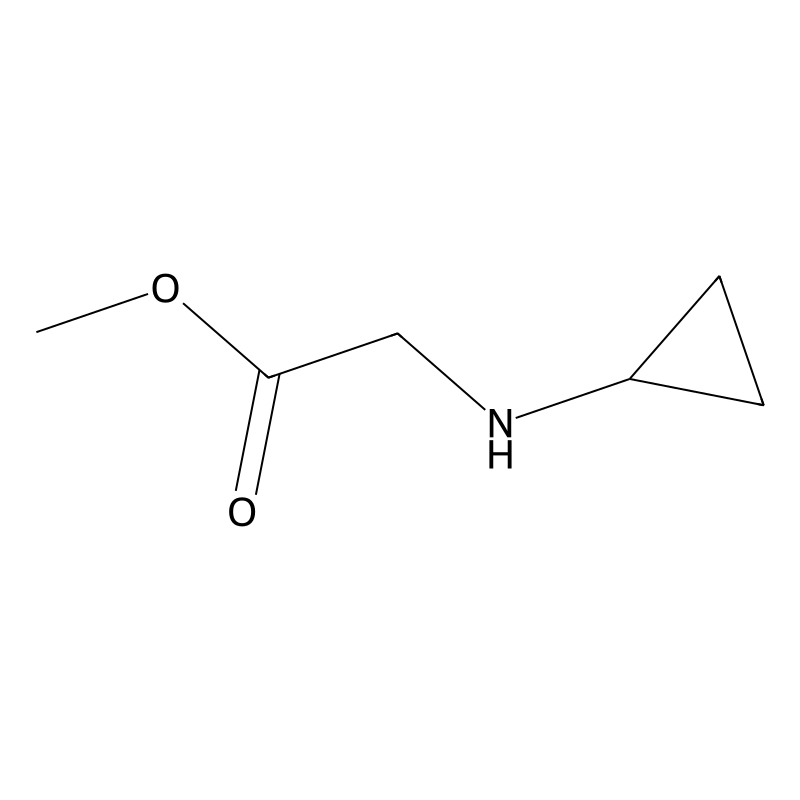

Methyl 2-(cyclopropylamino)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Chemical Synthesis

Specific Scientific Field: Chemical Engineering and Organic Synthesis

Comprehensive Summary of the Application: “Methyl 2-(cyclopropylamino)acetate” is used in the synthesis of various organic compounds. It is particularly useful in reactions involving esterification, a common process in organic synthesis .

Detailed Description of Methods and Procedures: In one study, “Methyl 2-(cyclopropylamino)acetate” was used in the esterification of acetic acid and methanol. The reaction was catalyzed by sulfuric acid in a batch reactor. This process was optimized using microwave-assisted esterification, which proved to be more effective and efficient than conventional methods .

Summary of Results or Outcomes: The study found that the optimal conversion to methyl acetate was 98.76%. This was achieved with a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Methyl 2-(cyclopropylamino)acetate is an ester derived from the reaction of methyl acetate and cyclopropylamine. Its chemical structure includes a methyl ester group and a cyclopropylamino substituent attached to an acetic acid backbone. The compound's molecular formula is C₇H₁₃N O₂, and it has a molecular weight of approximately 143.18 g/mol. The presence of the cyclopropyl group contributes to its unique properties and potential biological activities.

- Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, where the cyclopropylamine can act as a nucleophile.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield cyclopropylamine and acetic acid.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol.

These reactions make methyl 2-(cyclopropylamino)acetate versatile in synthetic organic chemistry.

Research indicates that methyl 2-(cyclopropylamino)acetate exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and for its effects on various biological pathways. For instance, compounds with similar structures have shown inhibitory effects on NF-κB signaling pathways, which are crucial in inflammatory responses .

Several methods exist for synthesizing methyl 2-(cyclopropylamino)acetate:

- Direct Esterification: This method involves reacting cyclopropylamine with methyl acetate in the presence of an acid catalyst.

- Acylation of Cyclopropylamine: Cyclopropylamine can be acylated using acetic anhydride or acetyl chloride to form the corresponding amide, which can then be converted into the ester.

- Cyclization Reactions: In some synthetic routes, cyclization of precursors followed by esterification may be utilized to introduce the cyclopropyl group effectively.

These methods allow for the production of high-purity methyl 2-(cyclopropylamino)acetate suitable for further research and application.

Methyl 2-(cyclopropylamino)acetate has several applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting inflammatory diseases.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

- Biological Studies: The compound is used in studies exploring its pharmacological properties and mechanisms of action.

Interaction studies involving methyl 2-(cyclopropylamino)acetate have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with receptors involved in pain and inflammation pathways. Understanding these interactions is crucial for evaluating its therapeutic potential.

Methyl 2-(cyclopropylamino)acetate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(pyrrolidin-1-yl)acetate | Contains a pyrrolidine ring | Different cyclic structure affects activity |

| Methyl 2-(morpholin-4-yl)acetate | Contains a morpholine ring | Morpholine's electron-donating properties |

| Methyl 2-(isobutylamino)acetate | Contains an isobutyl group | Larger alkyl substituent influences lipophilicity |

Methyl 2-(cyclopropylamino)acetate is unique due to its cyclopropane moiety, which can influence both steric and electronic properties compared to these similar compounds.